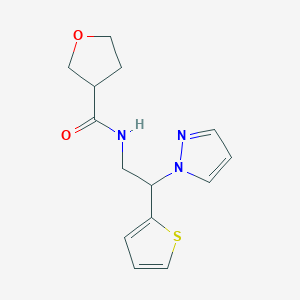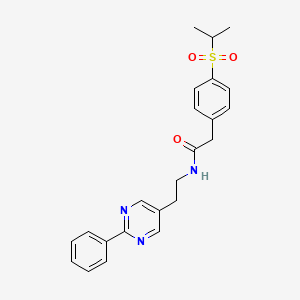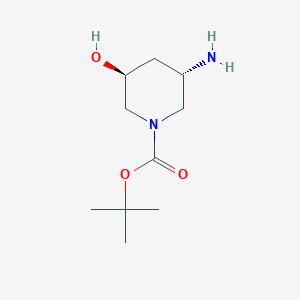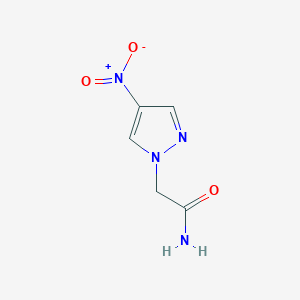
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide” is a unique chemical provided by Sigma-Aldrich . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 . The compound is in solid form .
Synthesis Analysis
A series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole were synthesized and pharmacologically evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . The synthesis process involved multi-step reactions .Molecular Structure Analysis
The SMILES string of the compound is O=C©NC1=NC(C=C2)=C(C=C2Cl)S1 . The InChI key is BCQXILHHRAEBLY-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of a series of 6-substituted - 1,2,4-triazolo- [3,4- b ]-1,3,4-thiadiazole and 1,3,4-oxadiazole derivatives of benzothiazole .Physical And Chemical Properties Analysis
The compound is in solid form . It has an empirical formula of C9H7ClN2OS and a molecular weight of 226.68 .Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
Based on the action of similar compounds, it can be inferred that it may inhibit the cox enzymes, thereby reducing the production of prostaglandins . This could potentially lead to anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Result of Action
Based on the action of similar compounds, it can be inferred that it may have anti-inflammatory and analgesic activities .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide for lab experiments is its selectivity for CK2, which allows for a more targeted approach to cancer treatment. This compound has also shown promising results in preclinical studies, which suggests that it may have potential as a therapeutic agent for cancer. However, there are also limitations to using this compound in lab experiments. For example, the efficacy of this compound may vary depending on the type of cancer and the stage of the disease. Additionally, more research is needed to determine the optimal dosage and administration of this compound for cancer treatment.
Orientations Futures
There are several future directions for the research and development of N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide. One potential avenue is the exploration of its use in combination with other cancer treatments, such as chemotherapy and radiation therapy. This compound has been shown to sensitize cancer cells to these treatments, which suggests that it may have potential as a complementary therapy. Another future direction is the investigation of this compound in other types of cancer, such as breast cancer and prostate cancer. Finally, more research is needed to determine the optimal dosage and administration of this compound for cancer treatment, which will be critical for its future clinical development.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer. Its selectivity for CK2 and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for cancer treatment. However, more research is needed to determine its optimal dosage and administration, as well as its efficacy in combination with other cancer treatments. The future directions for the research and development of this compound are promising and suggest that this compound may have potential as a therapeutic agent for cancer.
Méthodes De Synthèse
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide involves a series of steps that include the reaction of 2-aminobenzothiazole with chloroacetyl chloride, followed by the reaction of the resulting intermediate with 2-phenyloxazole-4-carboxylic acid. The final product is obtained after purification by column chromatography. The synthesis method of this compound has been optimized to achieve a high yield and purity of the compound.
Applications De Recherche Scientifique
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that this compound inhibits the growth and proliferation of cancer cells in vitro and in vivo. In particular, this compound has shown promising results in the treatment of NSCLC and melanoma, which are two of the most common types of cancer. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can improve the efficacy of these treatments.
Safety and Hazards
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2S/c18-11-6-7-12-15(8-11)24-17(19-12)20-16(22)13-9-14(23-21-13)10-4-2-1-3-5-10/h1-9H,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFRRLXQPYQPCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC4=C(S3)C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-fluoro-2-methylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2793738.png)
![1-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2793740.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2793743.png)

![1,7-dimethyl-4-oxo-N-(p-tolyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2793746.png)

![9-Chloro-5-(3,4-difluorophenyl)-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2793748.png)




![N-[(Z)-[2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B2793757.png)
